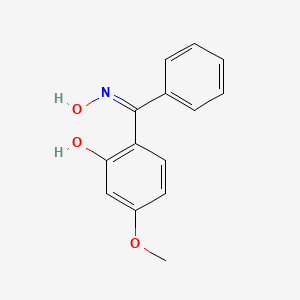
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime, also known as HPMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPMPO has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime acts as a radical scavenger and protects cells from oxidative stress-induced damage. It can also inhibit the activity of enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which can prevent cell damage and death. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. Furthermore, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in lab experiments is its high purity and stability. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be toxic at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several potential future directions for (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its applications in material science, such as in the development of new sensors and catalysts. Additionally, further studies are needed to understand the mechanism of action of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime and its interactions with other molecules in cells.
In conclusion, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in various fields.
Synthesemethoden
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be synthesized through a simple reaction between 2-hydroxy-4-methoxybenzophenone and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction yields (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime as a white crystalline solid with high purity.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been extensively studied for its potential applications in various scientific research fields, including chemical biology, medicinal chemistry, and material science. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYMXLVMLLWHC-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![N-{[(4-methoxyphenyl)amino][(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6113644.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)

![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(2-{[2-(methylthio)-3-pyridinyl]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide](/img/structure/B6113713.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)